molecular formula C5H5F3IN3 B7888053 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B7888053
M. Wt: 291.01 g/mol
InChI Key: HFZZCEGWCFMRST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Scientific Research Applications

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the combination of the iodine and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3IN3/c1-12-3(5(6,7)8)2(9)4(10)11-12/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZZCEGWCFMRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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